An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-5-hydroxypentanamide
An In-depth Technical Guide to the Physical Properties of N-Cyclohexyl-5-hydroxypentanamide
Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide (CAS No. 84996-93-0). Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data with established analytical methodologies to offer a robust framework for the characterization of this compound. The guide details key physical constants, provides step-by-step experimental protocols for their determination, and presents an analysis of expected spectroscopic data. Our approach is grounded in scientific literature and established laboratory practices to ensure technical accuracy and practical utility.
Introduction
N-Cyclohexyl-5-hydroxypentanamide is a secondary amide featuring a cyclohexyl group attached to the amide nitrogen and a terminal hydroxyl group on the pentanamide backbone. This bifunctional nature, possessing both a hydrogen bond donor (hydroxyl and N-H) and acceptor (carbonyl and hydroxyl oxygen), suggests its potential for diverse intermolecular interactions. Such characteristics are of significant interest in fields like medicinal chemistry, polymer science, and materials science, where molecular structure dictates physical properties and, consequently, application. Understanding the fundamental physical properties of this molecule is a critical first step in its evaluation for any potential use.
This guide is structured to provide not just a list of properties but also the scientific rationale behind the methods used for their determination, thereby offering a deeper understanding of the compound's behavior.
Core Physical and Chemical Properties
A summary of the key physical and chemical properties of N-Cyclohexyl-5-hydroxypentanamide is presented in the table below. These values are compiled from established chemical databases and serve as a baseline for experimental verification.[1][2][3]
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁NO₂ | [1][2] |
| Molecular Weight | 199.29 g/mol | [1][2] |
| CAS Number | 84996-93-0 | [1][2] |
| Appearance | White to off-white solid | Inferred from amide properties[4] |
| Odor | Lanolin-like | [2] |
| Melting Point | 74-77 °C | [1][3] |
| Boiling Point | 397.8 °C at 760 mmHg | [1][3] |
| Density | 1.02 g/cm³ | [1][3] |
| Flash Point | 194.4 °C | [1][3] |
| Refractive Index | 1.489 | [1][3] |
Experimental Protocols for Physical Property Determination
The following sections detail the methodologies for the experimental verification of the key physical properties of N-Cyclohexyl-5-hydroxypentanamide. The protocols are designed to be self-validating and are based on standard laboratory practices.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
Rationale: Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and enthalpy of fusion of a crystalline solid.[5][6] It measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.[7]
Instrumentation:
-
Differential Scanning Calorimeter (e.g., NETZSCH DSC 214 Polyma or similar)[8]
-
Aluminum crucibles
-
Microbalance
Procedure:
-
Accurately weigh 3-5 mg of N-Cyclohexyl-5-hydroxypentanamide into an aluminum crucible.
-
Seal the crucible hermetically.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min under a nitrogen atmosphere.
-
Cool the sample to 25 °C.
-
Reheat the sample from 25 °C to 100 °C at a rate of 10 °C/min. The second heating scan is used to ensure a uniform thermal history.
-
The peak of the endotherm in the second heating scan is taken as the melting point.
Expected Outcome: A sharp endothermic peak is expected in the range of 74-77 °C, confirming the melting point of the crystalline solid.
Solubility Profile Assessment
Rationale: The solubility of a compound is a critical parameter in drug development and formulation. The presence of both a nonpolar cyclohexyl ring and polar hydroxyl and amide groups in N-Cyclohexyl-5-hydroxypentanamide suggests a nuanced solubility profile.[9] A systematic approach using a range of solvents with varying polarities is necessary to establish this profile.
Materials:
-
N-Cyclohexyl-5-hydroxypentanamide
-
A range of solvents: Water (polar protic), Methanol (polar protic), Dichloromethane (polar aprotic), Hexane (nonpolar)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add 10 mg of N-Cyclohexyl-5-hydroxypentanamide to each of four labeled vials.
-
To the first vial, add 1 mL of deionized water.
-
To the second vial, add 1 mL of methanol.
-
To the third vial, add 1 mL of dichloromethane.
-
To the fourth vial, add 1 mL of hexane.
-
Vortex each vial vigorously for 2 minutes.
-
Visually inspect each vial for the dissolution of the solid.
-
Qualitatively classify the solubility as:
-
Soluble: No visible solid particles.
-
Sparingly soluble: Some solid remains, but a significant portion has dissolved.
-
Insoluble: The solid appears largely undissolved.
-
Expected Outcome:
-
Water: Due to the presence of the hydroxyl and amide groups capable of hydrogen bonding, some solubility is expected, though it may be limited by the nonpolar cyclohexyl and alkyl chain.
-
Methanol: Expected to be soluble due to the ability of methanol to engage in hydrogen bonding and solvate both polar and nonpolar parts of the molecule.
-
Dichloromethane: Expected to be soluble due to its ability to dissolve moderately polar compounds.
-
Hexane: Expected to be insoluble or sparingly soluble due to the high polarity of the amide and hydroxyl groups.
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and confirmation of N-Cyclohexyl-5-hydroxypentanamide.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum of N-Cyclohexyl-5-hydroxypentanamide is expected to show characteristic absorption bands for the O-H, N-H, C=O, and C-H bonds.[10]
Expected Absorptions:
-
O-H stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹.
-
N-H stretch (secondary amide): A single, sharp to moderately broad absorption band around 3300 cm⁻¹.[11]
-
C-H stretch (sp³): Multiple sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
C=O stretch (amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹.[11]
-
N-H bend (amide II band): A strong absorption band around 1550 cm⁻¹.[11]
-
C-O stretch (hydroxyl): A moderate absorption band in the region of 1050-1150 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule. The chemical shifts, multiplicities, and integrations of the signals can be used to confirm the structure of N-Cyclohexyl-5-hydroxypentanamide.
Expected ¹H NMR Signals (in CDCl₃):
-
N-H (amide): A broad singlet or doublet around δ 5.5-7.0 ppm.
-
CH-N (cyclohexyl): A multiplet around δ 3.7-4.0 ppm.
-
CH₂-O (pentanamide): A triplet around δ 3.6 ppm.
-
CH₂-C=O (pentanamide): A triplet around δ 2.2 ppm.
-
Cyclohexyl and pentanamide CH₂: A series of multiplets in the upfield region (δ 1.0-1.9 ppm).
-
O-H (hydroxyl): A broad singlet, the chemical shift of which is concentration-dependent.
Expected ¹³C NMR Signals (in CDCl₃):
-
C=O (amide): A signal in the downfield region, around δ 172-175 ppm.
-
CH-N (cyclohexyl): A signal around δ 48-52 ppm.
-
CH₂-O (pentanamide): A signal around δ 62 ppm.
-
CH₂-C=O (pentanamide): A signal around δ 35 ppm.
-
Other cyclohexyl and pentanamide carbons: Signals in the upfield region (δ 20-35 ppm).
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-Cyclohexyl-5-hydroxypentanamide, electron ionization (EI) would likely lead to characteristic fragmentation patterns.
Expected Fragmentation:
-
Molecular Ion (M⁺): A peak at m/z = 199, corresponding to the molecular weight of the compound.
-
Alpha-cleavage: Cleavage of the bond between the carbonyl group and the adjacent CH₂ group.
-
Amide bond cleavage: A common fragmentation pathway for amides involves the cleavage of the N-CO bond, which can result in the loss of the neutral amine or the formation of an acylium cation.[12][13]
-
Loss of water: Dehydration from the terminal hydroxyl group is a possible fragmentation pathway.
Conclusion
This technical guide provides a detailed overview of the key physical properties of N-Cyclohexyl-5-hydroxypentanamide and the experimental methodologies for their determination. By combining compiled data with robust, well-established analytical protocols, this document serves as a valuable resource for researchers and scientists working with this compound. The provided information on expected spectroscopic data will further aid in the structural confirmation and quality control of N-Cyclohexyl-5-hydroxypentanamide in a laboratory setting.
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